5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, ethoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diazonium salts with ethyl cyanoacetate under specific conditions, followed by further reactions with formaldehyde and ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYL)PHENYL-1H-PYRAZOLE
- 5-AMINO-3-[(1Z)-1-CYANO-2-(4-METHYLPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H22FN5O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C28H22FN5O2/c1-2-35-26-15-20(10-13-25(26)36-18-19-8-11-22(29)12-9-19)14-21(16-30)27-24(17-31)28(32)34(33-27)23-6-4-3-5-7-23/h3-15H,2,18,32H2,1H3/b21-14+ |
InChI Key |
PAOJEBHNYPGPFH-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.